7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Catalog No.
S727927
CAS No.
860205-92-1
M.F
C10H6BrNO3
M. Wt
268.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-hydroxyquinoline-3-carboxylic acid

CAS Number

860205-92-1

Product Name

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

IUPAC Name

7-bromo-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

SKEXUXOCAHNLRH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is an organic compound characterized by the molecular formula C10H6BrNO3 and a molecular weight of approximately 268.07 g/mol. This compound features a quinoline core, a bicyclic aromatic structure that is prevalent in many biologically active molecules. The specific structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid includes three functional groups: a bromine atom, a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to the quinoline ring. These functional groups significantly influence the compound's chemical properties, including its solubility and potential interactions with biological systems .

The reactivity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be attributed to its functional groups. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, which may enhance solubility in polar solvents. The bromine atom can act as a leaving group in nucleophilic substitution reactions, making the compound versatile for further chemical modifications. Various synthetic methods, including transition metal-catalyzed reactions and green chemistry protocols, have been explored to construct and functionalize quinoline derivatives, including this compound .

Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods:

  • Bromination of Quinoline Derivatives: Starting from 4-hydroxyquinoline, bromination can be performed using bromine or brominating agents.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carbon dioxide insertion or by using carboxylating agents.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals can enhance yields and selectivity during synthesis.
  • Ionic Liquid-Mediated Reactions: These environmentally friendly methods provide an efficient pathway for synthesizing quinoline derivatives without traditional solvents .

7-Bromo-4-hydroxyquinoline-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its antibacterial properties may make it useful in developing new antibiotics or treatments for bacterial infections.
  • Chemical Research: As a building block for more complex molecules, it can serve as an intermediate in organic synthesis.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific properties .

Several compounds share structural similarities with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid:

Compound NameMolecular FormulaKey Features
4-HydroxyquinolineC9H7NOLacks bromine; known for antibacterial properties
7-Chloro-4-hydroxyquinolineC9H6ClNChlorine instead of bromine; similar activity profile
8-HydroxyquinolineC9H7NOHydroxyl group at position 8; used in chelation therapy
6-BromoquinolineC9H6BrNBromine at position 6; different biological activity

The uniqueness of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid lies in its combination of the bromine atom with both hydroxyl and carboxylic acid functional groups, which may enhance its solubility and interaction capabilities compared to similar compounds. This distinct arrangement positions it as a potentially valuable candidate for further research in medicinal chemistry and materials science .

XLogP3

2.5

Wikipedia

7-Bromo-4-hydroxy-3-quinolinecarboxylic acid

Dates

Last modified: 08-15-2023

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